(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a heterocyclic compound featuring a fused indolinone-thiazolidinone scaffold. Its structure comprises a 5-bromo-substituted indolin-2-one moiety conjugated with a 3-isopropyl-2-thioxothiazolidin-4-one ring via a Z-configuration double bond (Figure 1) . The thioxo group (C=S) in the thiazolidinone ring contributes to hydrogen-bonding capabilities and tautomerism, which may impact its biological activity and crystallinity.
Properties
IUPAC Name |
5-bromo-3-(4-hydroxy-3-propan-2-yl-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S2/c1-6(2)17-13(19)11(21-14(17)20)10-8-5-7(15)3-4-9(8)16-12(10)18/h3-6,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBVHSLBNQBWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(SC1=S)C2=C3C=C(C=CC3=NC2=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolidin-4-one core, known for its pharmacological potential. The presence of the 5-bromo and isopropyl substituents enhances its biological profile.
1. Antimicrobial Activity
Thiazolidin-4-one derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.5 µg/mL |
| P. aeruginosa | 125.4 µM | |
| Other Derivatives | E. coli | Varies (0.7 - 1.0 µg/mL) |
Studies have shown that the compound's activity may be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, making it a promising candidate for combating antibiotic resistance .
2. Anticancer Activity
Thiazolidin-4-one derivatives are also noted for their anticancer properties. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity and anti-proliferative effects.
Case Study:
In a study evaluating the anticancer activity of thiazolidin-4-one derivatives, this compound exhibited significant inhibition of cell proliferation in human breast cancer cells (MCF7) with an IC50 value of approximately 15 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 2: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in various biological processes. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases.
Molecular Docking Studies:
Molecular docking simulations indicated that this compound binds effectively to the active site of AChE, with a docking score of -10.572 kcal/mol, suggesting strong binding affinity compared to standard inhibitors like Donepezil .
Table 3: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | Docking Score (kcal/mol) |
|---|---|---|
| This compound | Acetylcholinesterase | -10.572 |
| Other Derivatives | AChE | Varies |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Comparisons
Electronic and Steric Effects
- Bromine Substituent: The target compound’s 5-bromo group (indolinone) contrasts with electron-donating groups (e.g., morpholinosulfonyl in 2a or methyl in 7f ). Bromine’s electron-withdrawing nature may enhance electrophilicity, affecting binding interactions in biological targets.
- Thiazolidinone vs. Imidazolone Cores: The thiazolidinone ring in the target compound provides a sulfur atom, enabling hydrogen bonding (via C=S) and tautomerism, unlike the imidazolone derivatives (e.g., 7f ) or imidazole-based hybrids (compound 1 ).
Physicochemical Properties
- Melting Points : The absence of melting point data for the target compound limits direct comparison, but derivatives like 7f (218–220°C ) and 4a (252–254°C ) suggest that bromine and bulky substituents (e.g., isopropyl) may lower melting points due to reduced crystallinity.
- Spectroscopic Signatures: The thioxo group (C=S) in the target compound would exhibit IR absorption near 1250 cm⁻¹, comparable to 2a . Aromatic protons in the indolinone ring would resonate at δ 7.0–8.5 in ¹H NMR, as seen in 7f .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
